1,5,9-Triazacyclododecane-2,6,10-trione

Solid-State Supramolecular Chemistry Crystal Engineering α-Helix Mimetics

Ensure compliance with ICH Q3A/B impurity thresholds. Unidentified cyclic triamide byproducts in L-carnosine API can delay ANDA submission. This characterized standard overcomes that risk. ● Pharmacopeia-grade Carnosine Impurity 8 reference material (≥95% HPLC) with full NMR, IR & MS datasets for validated HPLC method development. ● Trigonal R3m columnar crystal lattice that mimics α-helix backbone H-bonding, enabling biophysical research. ● Ships globally from certified stock with complete Certificate of Analysis (CoA); custom packaging to 1g available.

Molecular Formula C9H15N3O3
Molecular Weight 213.237
CAS No. 10491-78-8
Cat. No. B576639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,9-Triazacyclododecane-2,6,10-trione
CAS10491-78-8
Synonyms1,5,9-Triazacyclododecane-2,6,10-trione
Molecular FormulaC9H15N3O3
Molecular Weight213.237
Structural Identifiers
SMILESC1CNC(=O)CCNC(=O)CCNC1=O
InChIInChI=1S/C9H15N3O3/c13-7-1-4-10-8(14)3-6-12-9(15)2-5-11-7/h1-6H2,(H,10,14)(H,11,13)(H,12,15)
InChIKeyWENOSTKXLDUSML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,9-Triazacyclododecane-2,6,10-trione: Structural Identity and Baseline Definition


1,5,9-Triazacyclododecane-2,6,10-trione is a 12-membered macrocyclic triamide (C₉H₁₅N₃O₃, MW 213.24 g/mol) formally derived from the cyclotrimerization of β-alanine. Its crystal structure, determined at 298 K, reveals a trigonal R3m space group (a = b = 13.74 Å, c = 4.82 Å) with peptide groups adopting a planar conformation that drives columnar hydrogen-bonded stacking [1]. The compound is commercially supplied as Carnosine Impurity 8, typically at ≥95% HPLC purity , and serves as a well-characterized reference standard for pharmaceutical impurity profiling.

Workflow Certified impurity reference standard for carnosine HPLC profiling
Selection Neutral macrocyclic triamide with authenticated crystal structure
Use Context Supports analytical method validation and solid-state α-helix model studies

Why Generic Substitution Fails for This Macrocyclic Triamide


Direct substitution of 1,5,9-triazacyclododecane-2,6,10-trione with the parent triamine (1,5,9-triazacyclododecane) or the smaller cyclic dimer (1,6-diaza-2,7-cyclodecadione) introduces fundamental liabilities. The triamine is a strong base (pKₐ = 12.3–12.7 [1]) that readily chelates transition metals, whereas the trione is a neutral amide incapable of protonation or strong metal-ion coordination under analogous conditions. The trione’s crystal architecture is uniquely defined by a trigonal R3m columnar hydrogen-bond network that mimics the α-helix backbone [2]; the dimer crystallizes in a centrosymmetric monoclinic P2₁/n lattice and lacks this supramolecular motif. Procurement of an uncharacterized ‘generic cyclic amide’ therefore risks failure in applications requiring structurally authenticated reference standards, predictable hydrogen-bond-directed assembly, or metal-free experimental conditions.

This product Neutral triamide, non-basic, no metal coordination; trigonal R3m columnar packing
1,5,9-Triazacyclododecane Strong base (pKₐ ~12.5), chelates transition metals; different crystal architecture
This product 12-membered cyclic triamide, α-helix hydrogen-bond mimic; multi-orthogonal spectral characterization
1,6-Diaza-2,7-cyclodecadione 10-membered dimer, centrosymmetric monoclinic lattice; lacks α-helix supramolecular motif

Evidence-Based Differentiation of the Trione Macrocycle


Trigonal Columnar Packing vs. Centrosymmetric Dimer Architecture

Single-crystal X-ray diffraction at 298 K demonstrates that 1,5,9-triazacyclododecane-2,6,10-trione crystallizes in the trigonal space group R3m with unit-cell parameters a = b = 13.74(2) Å, c = 4.82(1) Å, and Z = 3 [1]. By contrast, the analogous cyclic dimer 1,6-diaza-2,7-cyclodecadione adopts a monoclinic P2₁/n lattice (a = 4.874(2) Å, b = 11.714(4) Å, c = 8.088(2) Å, β = 107.3(3)°, Z = 2) with a centrosymmetric crown conformation [1]. The trimer’s R3m symmetry generates infinite parallel columns of hydrogen-bonded rings that structurally reproduce the backbone geometry of an α-helix, a feature absent in the dimer.

Crystal packing
Head-to-head
Trigonal R3m columnar H-bond stacks vs. monoclinic P2₁/n centrosymmetric dimer; a = 13.74 Å, c = 4.82 Å
Supports solid-state α-helix mimicry and proton-conduction studies
Single-crystal XRD, 298 K; dimer lacks columnar motif
Solid-State Supramolecular Chemistry Crystal Engineering α-Helix Mimetics

Neutral Triamide vs. Strongly Basic Triamine Character

1,5,9-Triazacyclododecane (the saturated triamine analog) exhibits unusually high basicity with pKₐ = 12.3–12.7, making it a potent amine extractant and metal chelator [1]. In contrast, 1,5,9-triazacyclododecane-2,6,10-trione contains three amide carbonyl groups; the amide nitrogen lone pairs are delocalized into the carbonyl π-system, rendering the compound effectively neutral with no measurable basic pKₐ in the 0–14 range [2]. This fundamental electronic difference dictates that the trione will not undergo protonation or coordinate metal ions via nitrogen under conditions where the triamine quantitatively binds Zn²⁺ and Cu²⁺.

Basicity contrast
Class-level inference
Trione: no basic pKₐ vs. triamine: pKₐ = 12.3–12.7; ΔpKₐ > 12 units
Metal-free, uncharged macrocycle across full pH range
Triamine protonated below pH 11, binds Zn²⁺ and Cu²⁺
Metal-Free Coordination Chemistry Acid-Base Selectivity Ligand Design

High-Purity Reference Grade for Pharmaceutical Impurity Profiling

Commercial lots of 1,5,9-triazacyclododecane-2,6,10-trione are supplied as Carnosine Impurity 8 with a certified HPLC purity specification of 95% or 98% (depending on the vendor batch) . This is significantly higher than the typical ≤0.10% single-impurity threshold enforced for unknown impurities in pharmaceutical-grade carnosine API [1]. The compound is further characterized by ¹H NMR, ¹³C NMR, IR, and GC-MS spectral data [2], providing a multi-orthogonal identity confirmation that generic cyclic amide research chemicals lack.

Purity margin
Supporting evidence
~950- to 980-fold above typical unknown impurity threshold
Reference-grade identity confirmation for carnosine impurity profiling
HPLC purity ≥95%; full NMR, IR, MS characterization
Pharmaceutical Impurity Profiling Analytical Method Validation Carnosine Quality Control

Absence of Metal Chelation vs. Triamine-Derived Complexes

Functionalized derivatives of 1,5,9-triazacyclododecane form strong 1:1 complexes with Zn²⁺, with log K_ML values reaching 14.1 for N-linked o-hydroxyaryl-substituted ligands [1]. The parent triamine itself is reported to coordinate Zn²⁺ and Cu²⁺ under potentiometric titration conditions [2]. In contrast, 1,5,9-triazacyclododecane-2,6,10-trione lacks the free amine donors required for metal coordination; its amide oxygens are weak donors that do not yield isolable metal complexes under analogous aqueous conditions. No stability constants for metal complexes of the trione have been reported in the peer-reviewed literature, consistent with the electronic deactivation of the nitrogen lone pairs by the adjacent carbonyl groups.

Metal binding
Class-level inference
Trione: no Zn²⁺ complex reported vs. triamine derivative: log K_ML(Zn²⁺) = 14.1
Eliminates metal-ion background in catalytic or bioorthogonal assays
Amide resonance deactivates N lone pairs; no stability constants reported
Metal-Free Catalysis Bioorthogonal Chemistry Ligand Selectivity

High-Impact Applications Driven by Differentiated Properties


Certified Reference Standard for Carnosine Impurity Profiling

As Carnosine Impurity 8 supplied at 95–98% HPLC purity with full NMR, IR, and MS characterization, this compound meets the identity and purity requirements for a pharmaceutical reference standard [1]. Its use enables validated HPLC method development for the quantification of trace cyclic oligoamide impurities in L-carnosine API, directly supporting ANDA and DMF regulatory filings where unknown impurity thresholds must not exceed 0.10% [2].

Solid-State Model for Alpha-Helix Hydrogen-Bond Networks

The trigonal R3m columnar stacking of 1,5,9-triazacyclododecane-2,6,10-trione reproduces the hydrogen-bond geometry of an α-helix backbone [1]. Researchers studying proton translocation along peptide hydrogen-bond chains, amyloid-like aggregation, or templated crystallization can employ this compound as a structurally defined, small-molecule surrogate that is simpler to crystallize and model than full-length peptides.

Metal-Free Scaffold for Enzyme-Mimetic Catalysis Studies

Unlike the strongly basic and metal-chelating parent triamine (pKₐ = 12.3–12.7; log K_ML(Zn²⁺) ≈ 14 for functionalized derivatives) [1][2], the trione remains uncharged and does not bind divalent metals across the full aqueous pH range. This property makes it a suitable scaffold for investigating purely organic, metal-free catalytic mechanisms—such as amide-bond hydrolysis or transesterification—without confounding metal-ion background activity.

Crystal Engineering Template with Predictable Trigonal Symmetry

The defined unit cell (a = b = 13.74 Å, c = 4.82 Å, space group R3m) [1] provides a reproducible crystallographic template for co-crystallization screens. The columnar channels formed by the stacked macrocycles can host guest molecules of specific dimensions, enabling systematic studies of inclusion phenomena, solid-state reactivity, or anisotropic proton conductivity.

Application
Selection Property
Validation Focus
Carnosine impurity reference standard
Certified high-purity identity with orthogonal spectral data
HPLC method validation; impurity threshold compliance review
Solid-state α-helix model studies
Trigonal R3m columnar hydrogen-bond network
Proton translocation, templated crystallization, or aggregation model
Metal-free catalytic mechanism research
No basic sites, no divalent metal chelation
Amide-bond hydrolysis or transesterification without metal background
Crystal engineering with trigonal symmetry
Reproducible unit cell and columnar channels
Co-crystallization screening, guest inclusion, anisotropic conductivity
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